molecular formula C17H12ClF2N3O2 B7562875 N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide

Cat. No. B7562875
M. Wt: 363.7 g/mol
InChI Key: MPXSOSBKJKWGAR-UHFFFAOYSA-N
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Description

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CDDO-Im or RTA 402 and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. In

Scientific Research Applications

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide has been studied for its potential applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound has been studied for its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide involves the activation of the Nrf2-ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. By activating this pathway, this compound increases the production of antioxidant enzymes and reduces oxidative stress, which is implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by activating the Nrf2-ARE pathway. In addition, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide in lab experiments is its specificity for the Nrf2-ARE pathway. This allows for targeted activation of this pathway, which can be useful in studying the effects of antioxidant defense and detoxification in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for the study of N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer treatment and other diseases. Another area of research is the study of the effects of this compound in combination with other drugs or therapies. Finally, the study of the long-term effects of this compound in animal models and human clinical trials is necessary to determine its safety and efficacy as a potential treatment for various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its specificity for the Nrf2-ARE pathway and its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for scientific research. However, careful dosing and monitoring are necessary to ensure its safety in lab experiments. Further research is needed to fully understand the potential of this compound as a treatment for various diseases.

Synthesis Methods

The synthesis of N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide involves several steps. The starting material for the synthesis is 4-chlorobenzoyl chloride, which is reacted with 1,2,4-oxadiazole-5-amine to produce 4-chlorophenyl-1,2,4-oxadiazole-5-amine. This intermediate is then reacted with 2,3-difluorobenzoyl chloride and 2-(2-aminoethyl) ethanol to produce the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for scientific research applications.

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-6-4-10(5-7-11)16-22-14(25-23-16)8-9-21-17(24)12-2-1-3-13(19)15(12)20/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXSOSBKJKWGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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